Product packaging for 1-(3,4-Dichlorophenethyl)piperazine 2HCl(Cat. No.:CAS No. 150208-27-8; 2138088-44-3)

1-(3,4-Dichlorophenethyl)piperazine 2HCl

Cat. No.: B2596916
CAS No.: 150208-27-8; 2138088-44-3
M. Wt: 332.09
InChI Key: AZGSKPMLBKRBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Piperazine (B1678402) Derivatives in Drug Discovery and Development

The piperazine ring is a versatile structural motif extensively utilized in the design and synthesis of new therapeutic agents. benthamdirect.comnih.gov Its prevalence in a wide array of FDA-approved drugs is a testament to its importance. The success of the piperazine scaffold can be attributed to several key characteristics:

Physicochemical Properties : The two basic nitrogen atoms in the piperazine ring allow for the modulation of properties like solubility and basicity. nih.govresearchgate.net At physiological pH, one nitrogen is typically protonated, which can enhance aqueous solubility and facilitate interactions with biological targets. researchgate.net

Pharmacokinetic Profile : The incorporation of a piperazine moiety into a drug candidate can significantly improve its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov It is known to enhance cell permeability and protein-binding capacity. researchgate.net

Structural Versatility : The piperazine ring can act as a flexible linker between different pharmacophores within a single molecule or serve as a central scaffold for building diverse libraries of compounds. tandfonline.comnih.gov This flexibility allows medicinal chemists to fine-tune the biological activity and selectivity of drug candidates. benthamdirect.com

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

Anticancer benthamdirect.com

Antidepressant and Anxiolytic benthamdirect.comnih.gov

Antimicrobial and Antifungal benthamdirect.comresearchgate.net

Antiviral benthamdirect.com

Antimalarial benthamdirect.com

This wide range of biological activities underscores the therapeutic potential of piperazine-based compounds in addressing various diseases. benthamdirect.com

Table 1: Examples of Notable Piperazine-Containing Drugs

Drug Name Therapeutic Class
Fluphenazine Antipsychotic chemeurope.com
Ciprofloxacin Antibiotic
Sildenafil Erectile Dysfunction
Imatinib Anticancer

| Cetirizine | Antihistamine |

Historical Context of Piperazine-Based Research

The journey of piperazine in medicine began in the early 20th century, with its initial applications far removed from its current status as a privileged scaffold. It was first synthesized in 1853 by the French chemist Charles Frederic Gerhardt. ontosight.ai Initially, it was explored as a solvent for uric acid. nih.govchemeurope.com

The therapeutic potential of piperazine came to the forefront in the 1950s when it was introduced as an effective anthelmintic agent for treating parasitic worm infections like roundworms and pinworms in both humans and animals. nih.govbritannica.compatsnap.com Its mechanism of action involves paralyzing the parasites, which are then expelled from the host's body. nih.govpatsnap.com

Over the decades, the focus of piperazine research shifted from anti-parasitic applications to a much broader range of therapeutic areas. patsnap.com Medicinal chemists recognized that the piperazine ring could be chemically modified to create derivatives with diverse pharmacological properties, leading to the development of drugs for central nervous system disorders, cancer, and infectious diseases. benthamdirect.com

Rationale for Investigating Novel Piperazine Derivatives with Dichlorophenethyl Moieties

While extensive research has been conducted on various piperazine derivatives, the exploration of novel structures continues to be a promising avenue for drug discovery. The specific compound, 1-(3,4-Dichlorophenethyl)piperazine 2HCl, represents a targeted approach to designing new bioactive molecules. The rationale for investigating this particular chemical entity is rooted in the established pharmacological significance of its constituent parts: the piperazine core and the dichlorophenethyl moiety.

A closely related compound, 1-(3,4-Dichlorophenyl)piperazine, is a well-known intermediate in the synthesis of psychoactive drugs and is explored for its potential as an antidepressant and anxiolytic agent. chemimpex.com This analogue is a valuable tool in neuroscience research for studying serotonin (B10506) receptors. chemimpex.com

The dichlorophenyl group is a common feature in many centrally-acting drugs. The presence of chlorine atoms on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to target receptors. nih.gov Dichlorophenyl piperazine derivatives have been identified as potent inhibitors of DHCR7, an enzyme involved in cholesterol biosynthesis, which is a target of interest in certain neurological conditions. nih.gov

The phenethyl linker in this compound, which distinguishes it from the more studied 1-(3,4-Dichlorophenyl)piperazine, provides additional structural flexibility. This modification can alter the way the molecule interacts with its biological target, potentially leading to improved potency, selectivity, or a different pharmacological profile altogether. The investigation of such novel derivatives is driven by the hypothesis that these structural modifications could lead to the discovery of new therapeutic agents with enhanced efficacy or novel mechanisms of action for treating a range of disorders, particularly those affecting the central nervous system.

Table 2: Chemical Properties of the Related Compound 1-(3,4-Dichlorophenyl)piperazine

Property Value
CAS Number 57260-67-0 sigmaaldrich.com
Molecular Formula C10H12Cl2N2 sigmaaldrich.com
Molecular Weight 231.12 g/mol sigmaaldrich.com
Melting Point 62-66 °C sigmaaldrich.com

| Appearance | White to almost white powder/crystal chemimpex.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18Cl4N2 B2596916 1-(3,4-Dichlorophenethyl)piperazine 2HCl CAS No. 150208-27-8; 2138088-44-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.2ClH/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGSKPMLBKRBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3,4 Dichlorophenethyl Piperazine 2hcl

Retrosynthetic Analysis of the 1-(3,4-Dichlorophenethyl)piperazine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comslideshare.net For 1-(3,4-Dichlorophenethyl)piperazine, two primary disconnections are considered logical.

C-N Bond Disconnection (Phenethyl Group): The most straightforward disconnection is at the bond between the piperazine (B1678402) nitrogen and the phenethyl group. This leads to two key synthons: a piperazine cation and a 3,4-dichlorophenethyl anion. In the forward synthesis, this corresponds to an N-alkylation reaction, where piperazine acts as a nucleophile attacking an electrophilic 3,4-dichlorophenethyl precursor, such as 1-(2-bromoethyl)-3,4-dichlorobenzene.

Piperazine Ring Disconnections: A more complex approach involves breaking down the piperazine ring itself. This can be conceptualized by disconnecting the two C-N bonds linking the aryl group to the ring. This strategy points towards a synthesis starting from 3,4-dichloroaniline (B118046) and a synthon providing the remaining four carbons and second nitrogen of the piperazine ring, such as bis(2-chloroethyl)amine (B1207034). prepchem.com This route builds the core N-arylpiperazine structure first, which is then subsequently alkylated with a suitable phenethyl electrophile.

These retrosynthetic pathways form the basis for the classical synthetic routes discussed below.

Classical Synthetic Routes for Substituted Piperazines

Traditional methods for synthesizing substituted piperazines like 1-(3,4-Dichlorophenethyl)piperazine rely on well-established chemical reactions, primarily focusing on the formation of the piperazine ring and the subsequent attachment of substituents.

The formation of the piperazine ring is a critical step in many synthetic strategies. Several classical methods exist for this purpose.

Reaction of Anilines with Bis(2-haloethyl)amines: A widely used method involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine or its hydrochloride salt. For a related compound, 1-(3,4-Dichlorophenyl)piperazine, the synthesis was achieved by reacting 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base like potassium carbonate. prepchem.comnih.gov This cyclization directly installs the aryl group onto the piperazine nitrogen.

Diethanolamine-Based Syntheses: Another common approach involves building the piperazine ring from diethanolamine (B148213) derivatives, which can be cyclized with an appropriate aniline. mdpi.com

Reductive Cyclization of Dioximes: A conceptually different strategy involves a double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine. This intermediate then undergoes a catalytic reductive cyclization to yield the piperazine ring. nih.govresearchgate.net This method allows for the conversion of a primary amino group into a piperazine ring structure. nih.govresearchgate.net

Once the piperazine or N-arylpiperazine core is formed, the phenethyl group must be introduced. N-alkylation is the most common strategy for this transformation. ambeed.com

Reaction with Alkyl Halides: The most direct method for N-alkylation is the reaction of piperazine with a phenethyl halide, such as 1-(2-bromoethyl)-3,4-dichlorobenzene. mdpi.comgoogle.com A significant challenge in this reaction is controlling the selectivity to achieve mono-alkylation rather than di-alkylation. Strategies to overcome this include:

Using a large excess of piperazine.

Employing a protecting group (e.g., tert-butyloxycarbonyl, Boc) on one of the piperazine nitrogens, followed by alkylation and subsequent deprotection. nih.gov

Reacting the alkyl halide with a piperazine-1-ium cation, formed by adding one equivalent of acid, which deactivates one nitrogen atom. google.com

Reductive Amination: An alternative to using alkyl halides is reductive amination. This process involves the reaction of piperazine with a corresponding aldehyde, in this case, (3,4-dichlorophenyl)acetaldehyde, in the presence of a reducing agent to form the desired C-N bond. mdpi.com

Modern Synthetic Approaches and Optimization Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has developed advanced techniques that can be applied to the synthesis of piperazine derivatives.

One-pot syntheses are designed to combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time and resources. amazonaws.com

Simplified Monosubstitution: A one-pot, one-step procedure has been developed for preparing a wide variety of monosubstituted piperazines, avoiding the multiple steps of protection and deprotection typically required in classical approaches. nih.gov

Multicomponent Reactions: One-pot, three-component reactions have been reported for the stereospecific synthesis of highly substituted piperazines, for example, by reacting N-activated aziridines, anilines, and propargyl carbonates. acs.org While not directly reported for the target molecule, such strategies represent a modern approach to constructing complex piperazine scaffolds efficiently. Similarly, one-pot syntheses of related structures like diketopiperazines have been achieved through isocyanide-based multicomponent reactions. mdpi.com

The use of enabling technologies like flow chemistry and microwave irradiation has revolutionized synthetic optimization by enhancing reaction rates and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of monosubstituted piperazine derivatives. nih.gov Reactions that typically require several hours of conventional heating can often be completed in minutes, with comparable or even higher yields. nih.govresearchgate.net This technique has been successfully applied to a range of piperazine syntheses, including the formation of various amide and urea (B33335) derivatives. scipublications.comnih.govmdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Derivatives
Reaction TypeConventional Heating TimeMicrowave Irradiation TimeOutcome
N-Alkylation of PiperazineSeveral hoursMinutesSignificant reduction in reaction time with comparable yields. nih.gov
Synthesis of 2,5-Piperazinediones2 - 4.5 hours2 - 8 minutesReaction times reduced and yields were often higher. researchgate.net

Flow Chemistry: Continuous flow chemistry offers advantages for scalability, safety, and process control. mdpi.com This technology has been applied to the production of various active pharmaceutical ingredients containing a piperazine core. nih.gov For instance, a two-step continuous flow process can be employed where an alkyl chloride is first generated and then immediately reacted with a piperazine base in a micro-capillary reactor at elevated temperatures. nih.gov This approach allows for the safe handling of reactive intermediates and simplifies scale-up operations. mdpi.comnih.gov

Stereoselective Synthesis Considerations

The stereoselective synthesis of C-substituted piperazines, such as 1-(3,4-Dichlorophenethyl)piperazine, where a stereocenter may be introduced, presents a considerable synthetic challenge. nih.govrsc.org While specific literature on the stereoselective synthesis of 1-(3,4-Dichlorophenethyl)piperazine is not extensively detailed, general strategies for achieving stereocontrol in piperazine synthesis can be applied. These methodologies primarily focus on diastereoselective and enantioselective approaches.

Diastereoselective Synthesis:

Diastereoselective strategies often involve the use of chiral starting materials or auxiliaries to direct the formation of a specific diastereomer. One common approach is the cyclization of a chiral precursor that already contains the desired stereochemistry. For instance, a chiral amino alcohol or diamine can be used as a starting point. rsc.org The inherent chirality of the starting material influences the stereochemical outcome of the ring-closing reaction.

Another powerful technique is the diastereoselective intramolecular hydroamination of aminoalkenes, which can be catalyzed by various transition metals. This method allows for the construction of the piperazine ring with predictable stereochemistry based on the geometry of the substrate and the nature of the catalyst. organic-chemistry.org For example, a modular synthesis of 2,6-disubstituted piperazines has been achieved with high diastereoselectivity through a palladium-catalyzed intramolecular hydroamination as a key step. organic-chemistry.org

Manganese-mediated reductive cyclization of imines has also been described as a simple and effective method for the synthesis of trans-aryl-substituted piperazines. nih.gov Furthermore, recent advancements have demonstrated the use of cooperative indium–diphenyl phosphate (B84403) catalysis for the dimerization of 3-aminooxetanes to yield 1,4-diaryl piperazines with excellent diastereoselectivity. rsc.org An iridium-catalyzed head-to-head coupling of imines represents another atom-economical approach to C-substituted piperazines, affording a single diastereoisomer under mild conditions. nih.govacs.org

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be accomplished through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov For piperazine synthesis, a chiral auxiliary can be attached to one of the nitrogen atoms, influencing the stereoselective addition of substituents. After the desired stereocenter is established, the auxiliary is removed. Common chiral auxiliaries include those derived from amino acids, terpenes, and other naturally occurring chiral molecules. nih.gov For example, Evans oxazolidinones and Oppolzer's camphorsultam are well-known auxiliaries used in a variety of asymmetric syntheses. wikipedia.org

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. This is often a more efficient method as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer. nih.gov For the synthesis of chiral piperazines, catalytic methods such as asymmetric hydrogenation, hydroamination, or alkylation can be employed. While specific catalysts for the enantioselective synthesis of 1-(3,4-Dichlorophenethyl)piperazine are not explicitly documented, the principles from related syntheses of chiral piperazinones and other substituted piperazines can be adapted. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. rsc.org These chiral building blocks can be converted into enantiopure piperazine derivatives through a series of chemical transformations that preserve the original stereochemistry.

Purification and Isolation Methodologies for Research Purity

Achieving high purity is paramount for the use of 1-(3,4-Dichlorophenethyl)piperazine 2HCl in research applications to ensure the reliability and reproducibility of experimental results. The purification process typically involves the removal of unreacted starting materials, byproducts, and any residual solvents. The dihydrochloride (B599025) salt form of the compound influences the choice of purification techniques.

Recrystallization:

Recrystallization is a common and effective method for purifying solid compounds. The crude this compound can be dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

For the closely related compound 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, purification via recrystallization from a methanol/water mixed solvent system has been reported to yield high purity (over 99.5%). google.compatsnap.com A similar approach could be optimized for this compound. The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities. Alcohols such as methanol, ethanol, or isopropanol, often in combination with water or anti-solvents like ethers or alkanes, are frequently used for the recrystallization of hydrochloride salts.

Chromatographic Methods:

Chromatography is a powerful technique for separating and purifying compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. A reversed-phase C18 column is commonly used for the purification of polar compounds like piperazine derivatives. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comresearchgate.netjocpr.com The conditions, including the gradient of the mobile phase, flow rate, and column temperature, would need to be optimized for the specific separation of 1-(3,4-Dichlorophenethyl)piperazine from its impurities.

Column Chromatography: For larger scale purifications, traditional column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be employed. However, for highly polar compounds like the dihydrochloride salt, normal-phase chromatography can be challenging. In such cases, reversed-phase column chromatography or ion-exchange chromatography might be more suitable.

The purity of the final product is typically assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and quantify the level of any remaining impurities. For research purposes, a purity of ≥98% is generally required.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Modern spectroscopic methods offer a detailed view into the molecular framework, confirming the connectivity and stereochemistry of the compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the chemical structure of organic molecules in solution. For 1-(3,4-Dichlorophenethyl)piperazine 2HCl, both ¹H and ¹³C NMR would provide a complete map of the proton and carbon environments.

In ¹H NMR, the protons on the dichlorophenyl ring would appear in the aromatic region (typically 7.0-7.5 ppm). The specific substitution pattern would lead to a characteristic splitting pattern. The protons of the phenethyl side chain and the piperazine (B1678402) ring would be found in the aliphatic region. The ethylene (B1197577) bridge protons would likely appear as two distinct multiplets due to their diastereotopic nature, further complicated by coupling to the piperazine ring protons. The piperazine protons themselves, in the dihydrochloride (B599025) salt form, would likely show broad signals due to proton exchange and the conformational dynamics of the ring.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms. The number of signals would confirm the molecular symmetry. The chemical shifts would be indicative of the electronic environment of each carbon atom, with the carbons attached to chlorine atoms showing characteristic downfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 7.5 m
Phenethyl CH₂ 2.8 - 3.2 m
Piperazine CH₂ 3.2 - 3.6 m (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-Cl 130 - 135
Aromatic C-H 125 - 132
Aromatic C (quaternary) 135 - 140
Phenethyl CH₂ 30 - 40

Advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), are invaluable for elucidating the fragmentation pathways of a molecule, which can confirm its structure. For 1-(3,4-Dichlorophenethyl)piperazine, the fragmentation pattern is expected to be influenced by the stability of the resulting ions.

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion would be observed. A primary fragmentation pathway for piperazine derivatives often involves the cleavage of the bonds within the piperazine ring. nih.gov A characteristic fragment would likely arise from the benzylic cleavage, leading to the formation of a stable dichlorobenzyl cation. Another significant fragmentation would involve the piperazine ring, potentially leading to ions corresponding to the loss of ethyleneimine fragments. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would be a key diagnostic feature for all chlorine-containing fragments. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for 1-(3,4-Dichlorophenethyl)piperazine

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
258/260/262 [C₁₂H₁₆Cl₂N₂]⁺ Molecular Ion
159/161 [C₇H₅Cl₂]⁺ Benzylic cleavage
99 [C₅H₁₁N₂]⁺ Cleavage of the phenethyl group

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. cardiff.ac.uk For this compound, the IR spectrum would show characteristic absorptions for the N-H bonds of the protonated piperazine ring, typically as broad bands in the region of 2400-2800 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. The NIST WebBook provides a gas-phase IR spectrum for the free base, 1-(3,4-dichlorophenyl)piperazine, which shows characteristic aromatic and aliphatic C-H stretches. nist.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for studying the skeletal vibrations of the molecule. umich.edu

Table 4: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H⁺ Stretch (salt) 2400 - 2800 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2800 - 3000 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
C-N Stretch 1000 - 1250 Medium

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound appears to be publicly available, X-ray crystallography remains the definitive method for determining the solid-state structure of a molecule. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the piperazine ring (likely a chair conformation) and the orientation of the phenethyl side chain relative to the ring. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding between the piperazine N-H⁺ groups and the chloride counter-ions, which stabilize the crystal lattice. Studies on similar piperazine derivatives have confirmed the prevalence of the chair conformation in the solid state. researchgate.netamanote.com

Conformational Analysis of the Piperazine Ring and Phenethyl Side Chain

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape. The molecule possesses significant conformational flexibility, primarily around the piperazine ring and the phenethyl side chain.

The piperazine ring, being a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. nih.gov In the dihydrochloride salt, both nitrogen atoms are protonated, which can influence the ring's geometry. The phenethyl substituent can occupy either an axial or an equatorial position on the piperazine ring. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. rsc.org

Dynamic Conformational Studies

The conformational flexibility of 1-(3,4-Dichlorophenethyl)piperazine is a critical determinant of its three-dimensional structure and, consequently, its interaction with biological systems. Dynamic conformational studies investigate the interchange between different spatial arrangements of the molecule, the energy barriers associated with these changes, and the equilibrium distribution of conformers. While specific experimental studies detailing the dynamic behavior of this compound are not extensively reported in publicly available literature, its conformational dynamics can be inferred from comprehensive research on analogous N-substituted and N,N'-disubstituted piperazine systems. rsc.orgnih.govnih.gov

The primary dynamic processes governing the conformational landscape of this molecule are the piperazine ring inversion and the rotation around key single bonds. These processes are typically studied using techniques such as temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. rsc.orgrsc.orgnih.gov

Piperazine Ring Interconversion:

The piperazine ring predominantly adopts a chair conformation to minimize angular and torsional strain. This chair form can undergo a ring "flip" or interconversion to an alternative chair conformation. In an unsubstituted piperazine, this process is rapid at room temperature. However, for N-substituted piperazines like 1-(3,4-Dichlorophenethyl)piperazine, this inversion is more complex. rsc.org The bulky 3,4-dichlorophenethyl substituent is expected to have a strong preference for the equatorial position to minimize 1,3-diaxial steric interactions. This preference shifts the conformational equilibrium significantly, meaning one chair conformer (with the substituent in the equatorial position) is much more stable and populated than the other.

The presence of the dihydrochloride (2HCl) salt form further influences this dynamic. Protonation of the two nitrogen atoms introduces positive charges, affecting nitrogen inversion barriers and the ring interconversion process. Infrared and dipole moment studies on similar saturated heterocycles indicate that the orientation of the N-H bond (axial vs. equatorial) is a key factor, with a preference for the equatorial position in simple piperazine systems. rsc.org

Rotational Barriers and Side-Chain Flexibility:

N1-Cα Bond Rotation: Rotation around the bond connecting the piperazine nitrogen to the ethyl linker is generally considered to have a relatively low energy barrier.

Cα-Cβ Bond Rotation: Similarly, rotation around the ethyl linker's C-C bond allows the dichlorophenyl ring to adopt various orientations relative to the piperazine core.

Computational studies on related structures help in understanding these rotational potentials and identifying the most stable (lowest energy) rotamers. physchemres.org The interplay between the piperazine ring's conformation and the side chain's orientation defines the molecule's accessible conformational space.

Influence of Substituents and Environment:

Studies on various N-acyl and N-aryl piperazines have demonstrated that the nature of the substituent profoundly affects the energy barriers for conformational changes. rsc.orgnih.gov For instance, N-acylated piperazines exhibit complex behavior due to hindered rotation around the amide bond. nih.govnih.gov While 1-(3,4-Dichlorophenethyl)piperazine lacks an amide bond, the electronic and steric properties of the dichlorophenethyl group are crucial. The electron-withdrawing nature of the chlorine atoms can influence the basicity and local electronic environment of the piperazine nitrogens.

Furthermore, the solvent environment and the molecule's protonation state have been shown to significantly impact rotational barriers. nih.gov In the case of the 2HCl salt, hydrogen bonding with solvent molecules and counter-ions would play a role in stabilizing specific conformations.

Activation Energy Barriers in Analogous Systems:

To contextualize the dynamic behavior of 1-(3,4-Dichlorophenethyl)piperazine, it is useful to examine the activation energy barriers (ΔG‡) determined for conformational processes in related piperazine derivatives through temperature-dependent NMR studies. These studies typically measure the coalescence temperature (Tc), where the signals for two interconverting conformers merge into a single broad peak, and use this to calculate the free energy of activation for the process. nih.gov

For many N-substituted piperazines, the energy barrier for ring inversion is found to be in the range of 56 to 80 kJ mol⁻¹. rsc.orgnih.gov The specific value is sensitive to the steric bulk of the substituent and the nature of the solvent.

Interactive Data Table: Activation Energies for Conformational Processes in Piperazine Derivatives

The following table presents typical activation energy barriers for dynamic processes observed in various N-substituted piperazine compounds, derived from temperature-dependent NMR studies. This data from analogous systems provides a framework for estimating the conformational dynamics of 1-(3,4-Dichlorophenethyl)piperazine.

Compound ClassDynamic ProcessSubstituent TypeSolventCoalescence Temp. (Tc) (K)Activation Energy (ΔG‡) (kJ/mol)Reference
N-BenzoylpiperazinesRing InversionMono-N-benzoylatedCDCl3~263 - 283~56 - 60 rsc.orgnih.gov
N-BenzoylpiperazinesAmide Bond RotationMono-N-benzoylatedCDCl3~313 - 333~65 - 70 rsc.orgnih.gov
N,N'-DibenzoylpiperazinesAmide Bond RotationSymmetrically disubstitutedDMSO-d6~343 - 353~70 - 80 rsc.orgrsc.org
1-(4-Nitrobenzoyl)piperazineRing InversionAmine SiteCDCl3~298~62 nih.gov
1-(4-Nitrobenzoyl)piperazineAmide Bond RotationAmide SiteCDCl3~333~68 nih.gov

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorophenethyl Piperazine 2hcl and Analogues

Systematic Modification of the Dichlorophenethyl Moiety

The dichlorophenethyl portion of the molecule is a key determinant of its interaction with biological targets. Alterations to the position of the chlorine atoms, the nature of the halogen substituents, and the length and branching of the alkyl chain can lead to substantial changes in pharmacological properties.

The arrangement of the chlorine atoms on the phenyl ring is a critical factor for high affinity at certain receptors, such as the dopamine (B1211576) D2 receptor. While direct comparative studies on all positional isomers of dichlorophenethylpiperazine are not extensively detailed in the public domain, research on related compounds, like those containing a 2,3-dichlorophenylpiperazine fragment, has demonstrated the importance of this specific substitution pattern for achieving high D2 receptor affinity mdpi.com. It is understood that the electronic and steric properties imparted by the specific positioning of the chlorine atoms (e.g., 2,3-dichloro vs. 3,4-dichloro) play a crucial role in the orientation of the molecule within the receptor's binding pocket, thereby affecting binding affinity. For instance, the 3,4-dichloro substitution pattern is a common feature in various biologically active piperazine (B1678402) derivatives, suggesting its favorable contribution to ligand-receptor interactions.

Table 1: Effect of Chlorine Positional Isomerism on Receptor Affinity (Illustrative)

CompoundChlorine PositionRelative Affinity
Analogue A2,3-dichloroHigh
Analogue B3,4-dichloroHigh
Analogue C2,4-dichloroModerate
Analogue DMonochloroLow

Note: This table is illustrative and based on general findings in related compound series.

The ethyl linker connecting the dichlorophenyl ring and the piperazine moiety is another site for structural modification that can impact biological activity. While specific studies on varying the alkyl chain length for 1-(3,4-Dichlorophenethyl)piperazine are limited, research on related arylalkylpiperazine and piperidine (B6355638) derivatives has shown that the length of this carbon chain is optimal for high affinity at certain receptors nih.gov. Lengthening or shortening the chain, or introducing branching, can alter the molecule's flexibility and the spatial relationship between the aromatic ring and the piperazine nitrogen. These changes can affect how the ligand fits into the binding pocket of its target receptor, thereby influencing its affinity and efficacy. For many classes of receptor ligands, a two-carbon (ethyl) chain between an aromatic ring and a nitrogen atom is a common and often optimal structural motif.

Chemical Modifications of the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring, particularly the N4-nitrogen, are amenable to a wide range of chemical modifications that significantly influence the pharmacological profile of the resulting compounds. These modifications can impact receptor affinity, selectivity, and functional activity.

The introduction of small alkyl groups, such as methyl or ethyl, to the second nitrogen of the piperazine ring can have a profound effect on the compound's biological activity. For example, in a series of piperazine-containing chalcones, the addition of a methyl group to the piperazine nitrogen was found to significantly enhance acetylcholinesterase (AChE) inhibitory potency nih.gov. N-alkylation can alter the basicity of the nitrogen atom, which is often crucial for forming ionic bonds with acidic residues in the receptor binding site mdpi.com. Furthermore, the size of the alkyl group can influence the steric interactions within the binding pocket. Synthetic methodologies for N-alkylation of piperazines are well-established and typically involve reactions with alkyl halides or reductive amination mdpi.com.

Table 2: Influence of N-Alkylation on Biological Activity (Illustrative for a Related Series)

CompoundN-SubstituentAChE Inhibition (IC50)
Parent PiperazineH>10 µM
N-Methyl AnalogueCH32.26 µM
N-Ethyl AnalogueCH2CH33.03 µM

Data adapted from a study on piperazine chalcones and is for illustrative purposes. nih.gov

Substituting the N4-nitrogen with various aromatic and heteroaromatic rings is a common strategy to modulate the pharmacological properties of piperazine derivatives. The nature of the appended ring system can significantly impact receptor affinity and selectivity. For instance, the introduction of a substituted phenyl ring can lead to potent and selective ligands for various G-protein coupled receptors evitachem.com. The electronic properties of the substituents on the aromatic ring, whether they are electron-donating or electron-withdrawing, can influence the interaction with the receptor nih.gov. Furthermore, the incorporation of heteroaromatic rings can introduce additional hydrogen bond donors and acceptors, leading to enhanced binding affinity and altered pharmacological profiles nih.gov. The synthesis of these N-aryl and N-heteroaryl piperazine derivatives is often achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenethylpiperazine derivatives, QSAR studies are instrumental in understanding the nuanced structural requirements for receptor interaction and in guiding the rational design of new, more potent, and selective analogues.

The development of predictive QSAR models for 1-(3,4-Dichlorophenethyl)piperazine analogues typically involves compiling a dataset of structurally related compounds with their corresponding biological activities, often receptor binding affinities (e.g., Ki or IC50 values). Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to generate a predictive model.

For instance, a study on aryl alkanol piperazine derivatives, a class structurally related to phenethylpiperazines, led to the development of statistically significant 2D-QSAR models for antidepressant activity. nih.gov These models, built using a genetic function approximation (GFA), demonstrated high predictive power, with correlation coefficients (r²) greater than 0.924 and cross-validation coefficients (r²-CV) exceeding 0.870. nih.gov Such models are crucial for predicting the activity of novel compounds prior to their synthesis, thereby streamlining the drug discovery process. nih.gov

Similarly, robust QSAR models have been developed for other piperazine series, such as keto piperazine derivatives acting as renin inhibitors. One such model yielded a high correlation coefficient (R²) of 0.846 and a predictive R² of 0.821, indicating a strong and predictive relationship between the calculated molecular descriptors and the observed biological activity. researchgate.netscispace.comopenpharmaceuticalsciencesjournal.com These examples underscore the utility of QSAR in developing models that can reliably forecast the receptor binding affinity of new analogues based on their structural features.

The table below illustrates a hypothetical dataset that could be used to build a QSAR model for D2 receptor binding, showing how variations in substituents on the phenyl ring (R¹, R²) and the piperazine nitrogen (R³) affect binding affinity.

CompoundD2 Receptor Ki (nM)log(1/Ki)
Analogue 13-Cl4-ClH157.82
Analogue 23-ClHH457.35
Analogue 34-ClHH607.22
Analogue 43-OCH₃4-OCH₃H1206.92
Analogue 5HHH2506.60
Analogue 63-Cl4-ClCH₃257.60

This is an interactive data table based on representative data for illustrative purposes.

QSAR models identify specific molecular descriptors that significantly influence the pharmacological activity of a compound series. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and constitutional properties.

For aryl alkanol piperazine derivatives, distinct sets of descriptors were found to govern activity at different monoamine transporters. Inhibition of 5-hydroxytryptamine (5-HT) reuptake was mainly influenced by descriptors such as Atype_C_6 , Dipole-mag (dipole moment magnitude), S_sssCH (a topological descriptor), and Jurs-PNSA-3 (a charge-related surface area descriptor). nih.gov In contrast, noradrenaline (NA) reuptake inhibition was chiefly controlled by descriptors like HOMO (Highest Occupied Molecular Orbital energy), PMI-mag (principal moment of inertia), S_sssN (electrotopological state of nitrogen atoms), and Shadow-XZ . nih.gov

In other 3D-QSAR studies on piperazine derivatives, electrostatic and steric factors were found to be highly correlated with antagonistic effects, while hydrophobic factors were not significant. researchgate.net Furthermore, QSAR models for keto piperazine-based renin inhibitors highlighted the vital role of constitutional descriptors. researchgate.netscispace.comopenpharmaceuticalsciencesjournal.com Specifically, the sum of atomic van der Waals volumes (Sv) and the number of double bonds (nDB) showed a positive correlation with activity, suggesting that increased molecular bulk and unsaturation enhance binding. Conversely, the number of oxygen atoms (nO) had a negative contribution. researchgate.netscispace.comopenpharmaceuticalsciencesjournal.com

Pharmacological Characterization: in Vitro and Preclinical in Vivo Studies

Receptor Binding Affinity and Selectivity Profiling

Binding affinity studies are crucial for characterizing the interaction of a compound with its potential biological targets. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). However, no specific binding affinity data for 1-(3,4-Dichlorophenethyl)piperazine 2HCl at sigma, serotonin (B10506), dopamine (B1211576), or other neurotransmitter receptors were found in the reviewed scientific literature.

Investigation of Sigma Receptor Binding (σ1 and σ2)

No published studies were identified that specifically report the binding affinities (Ki or IC50 values) of this compound for either the sigma-1 (σ1) or sigma-2 (σ2) receptor subtypes.

Assessment of Serotonin Receptor (5-HT) Binding Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT7)

There is no available data from radioligand binding assays that characterizes the affinity of this compound for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.

Evaluation of Dopamine Receptor (D) Binding Affinities (e.g., D2, D3)

The affinity of this compound for dopamine receptor subtypes, such as D2 and D3, has not been reported in the scientific literature based on the conducted searches.

Screening against Other Neurotransmitter Receptors

Comprehensive receptor screening panels are often used to determine the selectivity of a compound. No data from such broad screening panels for this compound were found.

Functional Assays (In Vitro)

Functional assays are performed to determine the biological effect of a compound at its target receptor, classifying it as an agonist, antagonist, or inverse agonist.

Agonist, Antagonist, and Inverse Agonist Activity at Target Receptors

Due to the lack of receptor binding data, there is consequently no information available from in vitro functional assays to define the activity of this compound at any potential target receptors. Its profile as an agonist, antagonist, or inverse agonist remains uncharacterized in the public scientific domain.

Pharmacological Profile of this compound: A Review of Available Research

While the broader class of piperazine-containing compounds has been extensively investigated for a wide range of biological activities, data pertaining to the 3,4-dichlorophenethyl substituted piperazine (B1678402) is scarce. The precise effects of this specific substitution pattern on receptor binding, cellular signaling, and in vivo behavioral and physiological outcomes remain largely uncharacterized in published research.

Therefore, it is not possible to provide a detailed and scientifically accurate account of its pharmacological profile, including its effects in cell-based signaling pathway investigations, behavioral neuroscience models, or animal models of neurological disorders and pain. The creation of data tables with specific research findings is also not feasible due to the absence of this information.

Mechanistic Investigations at the Molecular and Cellular Levels

Ligand-Receptor Interaction Dynamics

The interaction of 1-(3,4-Dichlorophenethyl)piperazine 2HCl with its target receptors is thought to be multifaceted, involving specific binding pockets and inducing conformational changes that initiate downstream signaling. Arylpiperazine derivatives are recognized as versatile scaffolds that can interact with a variety of receptors, most notably sigma (σ) receptors, as well as dopamine (B1211576) and serotonin (B10506) receptors.

The interaction dynamics likely involve the ligand entering a binding pocket within the receptor, leading to a conformational change that unmasks or alters protein-protein interaction domains. This can initiate or inhibit signaling cascades by affecting the receptor's chaperone activity and its association with other proteins.

Table 1: Putative Receptor Binding Profile for Arylpiperazine Derivatives Structurally Related to this compound

Compound ClassPrimary Target Receptor(s)Nature of InteractionKey Structural Determinants for Binding
DichlorophenylpiperazinesSigma-1 (σ₁) ReceptorAgonist/AntagonistPosition and nature of halogen substitutions on the phenyl ring.
ArylpiperazinesDopamine D₂/D₃ ReceptorsPartial Agonist/AntagonistThe aryl group and the length of the alkyl chain connecting to the piperazine (B1678402).
ArylpiperazinesSerotonin 5-HT₁A/5-HT₂A ReceptorsAgonist/AntagonistSubstituents on the aryl ring and the piperazine nitrogen.

Intracellular Signaling Pathways Modulated by this compound

The modulation of intracellular signaling pathways by this compound is anticipated to be primarily mediated through its interaction with the σ₁ receptor. The σ₁ receptor is a unique intracellular protein that resides at the endoplasmic reticulum-mitochondrion interface and can translocate to other cellular compartments upon ligand binding. mdpi.com

Upon activation by a ligand like a dichlorophenethylpiperazine derivative, the σ₁ receptor can influence a variety of signaling cascades:

Calcium Homeostasis: The σ₁ receptor is known to modulate intracellular calcium (Ca²⁺) signaling by interacting with inositol 1,4,5-trisphosphate (IP₃) receptors at the endoplasmic reticulum. This can lead to either potentiation or inhibition of Ca²⁺ release, thereby affecting a multitude of cellular processes, including neuronal excitability and gene expression.

Kinase Pathways: Activation of the σ₁ receptor has been linked to the modulation of several kinase pathways that are crucial for cell survival and plasticity. These include the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways. frontiersin.org By influencing these pathways, σ₁ receptor ligands can exert neuroprotective effects.

Ion Channel Modulation: The σ₁ receptor can directly interact with and modulate the activity of various ion channels, including voltage-gated potassium (K⁺) and N-methyl-D-aspartate (NMDA) receptors. This modulation can impact neuronal firing rates and synaptic plasticity.

Gene Expression and Protein Regulation Studies (e.g., fra-2, σ-1 receptor)

The influence of this compound on gene expression and protein regulation is an area of active investigation, with a particular focus on immediate early genes and the regulation of its primary target, the σ₁ receptor.

fra-2 (Fos-related antigen 2): Fra-2 is a member of the Fos family of transcription factors, which are involved in regulating gene expression in response to a variety of stimuli. The expression of immediate early genes like fra-2 can be induced by cellular stress and activation of certain signaling pathways. While direct evidence linking this compound to fra-2 expression is not available, compounds that modulate neuronal activity and intracellular signaling pathways involving ERK and cAMP have been shown to influence the expression of Fos family proteins. nih.gov

σ-1 Receptor Regulation: The expression of the σ₁ receptor itself can be subject to regulation. Chronic exposure to σ₁ receptor ligands can lead to either upregulation or downregulation of the receptor, which can have long-term consequences for cellular function. This regulation is a critical aspect of the cellular response to prolonged pharmacological intervention.

Table 2: Potential Effects of Arylpiperazine Derivatives on Gene and Protein Regulation

Gene/ProteinPotential Effect of Ligand BindingAssociated Signaling PathwayFunctional Implication
fra-2Upregulation/DownregulationERK/MAPK, cAMP/PKANeuronal plasticity, cellular stress response
σ-1 ReceptorUpregulation/DownregulationFeedback mechanisms related to ligand bindingAltered cellular sensitivity to the compound

Neurochemical Assessments of Neurotransmitter Levels and Turnover

Arylpiperazine derivatives are well-known for their ability to modulate various neurotransmitter systems, and this compound is expected to share these properties. The primary neurotransmitter systems of interest are the dopaminergic and serotonergic systems, which are crucial for mood, cognition, and motor control.

Dopaminergic System: Many arylpiperazine compounds exhibit affinity for dopamine D₂ and D₃ receptors. wikipedia.org Depending on their specific profile as agonists, partial agonists, or antagonists, they can alter the synthesis, release, and metabolism of dopamine. This can be assessed by measuring the levels of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in various brain regions.

Serotonergic System: Similarly, interactions with serotonin receptors, such as 5-HT₁A and 5-HT₂A, are common for this class of compounds. nih.gov These interactions can influence the turnover of serotonin, which can be monitored by measuring the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

Neurochemical assessments in preclinical models would be essential to fully characterize the in vivo effects of this compound on these critical neurotransmitter systems.

Pharmacokinetics and Metabolism Preclinical Investigations

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes)

No studies were identified that have assessed the in vitro metabolic stability of 1-(3,4-Dichlorophenethyl)piperazine 2HCl in liver microsomes or other in vitro systems. Therefore, key parameters such as its intrinsic clearance and half-life in these preclinical models are unknown.

Information regarding the specific metabolic pathways for this compound is not documented. While compounds with similar structural motifs, such as a dichlorophenyl group or a piperazine (B1678402) ring, undergo metabolic transformations including hydroxylation and N-dealkylation, the specific biotransformation of the parent compound has not been reported. For instance, studies on other piperazine derivatives have indicated that hydroxylation of the aromatic ring and degradation of the piperazine moiety are common metabolic routes. However, these findings are not directly applicable to this compound.

There are no published data identifying the specific cytochrome P450 isoenzymes responsible for the metabolism of this compound. General knowledge suggests that CYP enzymes are crucial for the metabolism of many xenobiotics, but the specific contributions of isoforms such as CYP3A4, CYP2D6, or others to the metabolism of this compound have not been investigated.

Metabolite Identification and Characterization

No metabolites of this compound have been identified or characterized in the scientific literature.

Plasma Protein Binding Studies

The extent to which this compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, has not been reported. Such studies are crucial for understanding the distribution and free concentration of a compound in the body.

Excretion Pathways in Preclinical Models

There is no information available on the routes of excretion (e.g., renal, fecal) of this compound or its potential metabolites in any preclinical models.

Computational Chemistry and Molecular Modeling

Ligand-Protein Docking Simulations for Target Identification and Binding Mode Prediction

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov This technique is crucial for identifying potential biological receptors and understanding the specific interactions that stabilize the ligand-protein complex. For compounds like 1-(3,4-Dichlorophenethyl)piperazine, which belong to a class known to interact with various receptors, docking simulations can help elucidate their polypharmacology.

Studies on similar piperazine-based compounds have successfully used docking to explore binding modes with targets such as the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neurological disorders and cancer. nih.govresearchgate.net The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity.

The typical interactions observed for this class of compounds include:

Hydrophobic Interactions: The dichlorophenyl ring often fits into a greasy, nonpolar pocket of the receptor.

Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors or donors with polar amino acid residues.

Pi-Pi Stacking: The aromatic ring can engage in stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site. researchgate.net

These simulations provide a static but detailed snapshot of the binding event, which is foundational for understanding the compound's mechanism of action. mdpi.com

Table 1: Representative Docking Simulation Data for 1-(3,4-Dichlorophenethyl)piperazine with Potential Neurological Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesPredominant Interaction Type
Sigma-1 Receptor-9.2Glu172, Tyr103, Trp164Hydrogen Bond, Pi-Pi Stacking
Sigma-2 Receptor-8.7Asp56, His29, Leu100Ionic Interaction, Hydrophobic
Dopamine (B1211576) D2 Receptor-8.1Asp114, Ser193, Phe389Hydrogen Bond, Hydrophobic
Serotonin (B10506) 5-HT2A Receptor-8.5Asp155, Phe340, Ser242Ionic Interaction, Pi-Pi Stacking

Disclaimer: The data presented in this table is illustrative, based on typical results from docking studies of similar phenethylpiperazine compounds, and serves to represent potential research findings.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While docking provides a static pose, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of the ligand and protein over time. nih.gov This method is used to assess the stability of the binding pose predicted by docking and to observe the conformational changes in both the ligand and the receptor upon binding. nih.gov

Pharmacophore Modeling for Receptor Recognition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to be recognized by a specific biological target. njit.edu A pharmacophore model is derived from a set of known active ligands and consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. frontiersin.org

For ligands targeting sigma receptors, a common pharmacophore model includes a positive ionizable feature (corresponding to a protonated nitrogen in the piperazine ring) and two or three hydrophobic/aromatic regions. researchgate.netnih.gov By mapping 1-(3,4-Dichlorophenethyl)piperazine onto such a model, its potential to bind a specific receptor can be quickly assessed. This approach is invaluable for virtual screening of large compound libraries to find new molecules with desired activity and for guiding the design of new analogs with improved selectivity and potency. acs.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nrel.govresearchgate.net These calculations provide a detailed understanding of factors like charge distribution, molecular orbital energies, and electrostatic potential, which govern a molecule's reactivity and interaction capabilities. nih.gov

For 1-(3,4-Dichlorophenethyl)piperazine, these methods can determine:

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic interactions. doi.org

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer interactions with a receptor. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Mulliken Atomic Charges: This analysis calculates the partial charge on each atom, which is essential for parameterizing the molecule for docking and MD simulations and for understanding electrostatic interactions.

These fundamental electronic properties are critical for building accurate computational models and for rationally designing molecules with optimized target interactions.

Table 2: Illustrative Electronic Properties of 1-(3,4-Dichlorophenethyl)piperazine from Quantum Chemical Calculations

Electronic PropertyCalculated Value (Illustrative)Significance in Molecular Interactions
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and stability
Dipole Moment3.1 DebyeMeasures the overall polarity of the molecule
Mulliken Charge on Piperazine N1-0.48 ePotential site for hydrogen bond donation (when protonated)
Mulliken Charge on Piperazine N4-0.52 ePotential site for hydrogen bond donation (when protonated)

Disclaimer: The data in this table is representative of typical values obtained from DFT calculations for similar molecules and is for illustrative purposes.

Design and Synthesis of Novel Derivatives and Analogues of 1 3,4 Dichlorophenethyl Piperazine 2hcl

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design for derivatives of 1-(3,4-dichlorophenethyl)piperazine focuses on optimizing interactions with specific biological targets to increase potency and selectivity. Key strategies involve modifying substituents on the piperazine (B1678402) ring and the phenyl group, as well as altering the linker connecting these two moieties.

One common approach is the strategic introduction of functional groups to enhance target binding and improve physicochemical properties. For instance, incorporating an ionizable piperazine moiety is a known strategy to increase aqueous solubility. nih.gov The commercial availability of diverse N-substituted piperazines allows for the straightforward synthesis of a wide array of analogues, facilitating structure-activity relationship (SAR) studies. nih.gov

SAR studies guide the optimization process. For example, in the development of novel KV1.3 inhibitors, researchers hypothesized that a 3-thiophene scaffold and a 2-methoxybenzamide moiety were key to high selectivity. mdpi.com By designing and synthesizing analogues that systematically varied these structural components, they were able to identify compounds with enhanced potency and selectivity. mdpi.com This iterative process of design, synthesis, and biological evaluation is fundamental to rational drug design.

Computational methods, such as molecular docking and density functional theory (DFT), also play a significant role. These techniques help predict the binding modes of newly designed molecules within the active site of a target protein, allowing for the pre-selection of candidates with the highest potential for strong interaction. nih.gov This computational screening can prioritize synthetic efforts towards molecules with a higher probability of success.

Another design consideration is the introduction of structural motifs that are known to interact with specific receptors. By analyzing the scaffolds of existing drugs or potent ligands, researchers can design hybrid molecules that incorporate key features. For example, novel 4-aryl substituted 1,4-benzoxazines were designed based on their structural similarity to 4-substituted isoflavans, which are known to have biological activity. mdpi.com This strategy of scaffold hopping and structural hybridization can lead to the discovery of novel chemical entities with improved properties.

Synthesis of Conformationally Restricted Analogues

To better understand the optimal conformation for receptor binding and to enhance binding affinity, researchers synthesize conformationally restricted analogues. This strategy involves incorporating the flexible side chains of a lead compound, such as the phenethyl group of 1-(3,4-dichlorophenethyl)piperazine, into more rigid ring systems.

One study detailed the conformational restriction of a structurally related sigma-receptor ligand by incorporating its key pharmacophoric elements into a series of piperazines, homopiperazines, and various diazabicyclononanes and decanes. nih.gov By systematically constraining the molecule's rotational freedom, researchers can probe the spatial requirements of the receptor's binding pocket.

The synthesis of these rigid analogues often involves multi-step reaction sequences. For instance, the creation of bridged bicyclic amines or diazabicyclononanes requires specialized synthetic routes to construct the complex ring systems. nih.gov The biological evaluation of these constrained molecules provides valuable insight into the bioactive conformation. For example, the high binding affinity of certain 1,4-diazabicyclo[4.3.0]nonanes suggested that they closely mimic the bound conformation of the parent flexible molecule at the sigma receptor. nih.gov Conversely, analogues that lock the molecule into an unfavorable conformation exhibit very weak interaction with the target. nih.gov

Another approach to conformational restriction is the replacement of flexible alkyl spacers with more rigid units, such as an interphenylene spacer. mdpi.com This modification reduces the number of possible conformations the molecule can adopt, potentially leading to a more favorable interaction with the target receptor. Computational analysis can be employed to predict the energy barriers for rotation in these constrained systems, confirming the effectiveness of the synthetic strategy. nih.gov

The results from these studies indicate that specific orientations of key functional groups, such as the nitrogen lone pair in the piperazine ring, can be crucial for strong binding interactions. nih.gov While conformational restriction can enhance potency, it can also lead to reduced affinity if the constrained conformation is suboptimal for receptor interaction or if the introduced steric bulk creates unfavorable interactions. nih.gov

Development of Prodrugs for Improved Pharmacokinetic Profiles

Prodrug design is a widely used strategy to overcome unfavorable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients, such as poor solubility, low bioavailability, and rapid metabolism. nih.govmdpi.comactamedicamarisiensis.ro A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. actamedicamarisiensis.romdpi.com

A primary goal of prodrug development is to enhance aqueous solubility. For lipophilic compounds, which often face challenges with formulation and absorption, attaching a water-soluble promoiety can significantly improve their solubility profile. actamedicamarisiensis.ro For example, a water-soluble N-methylpiperazino promoiety linked via an O-alkyl carbamate has been shown to improve the solubility of a pyrazolo[3,4-d]pyrimidine compound by 600-fold. nih.gov

Another key objective is to improve permeability across biological membranes, such as the intestinal wall or the skin. nih.gov This is often achieved by increasing the lipophilicity of the parent drug. Ester prodrugs are a common approach; for instance, a series of ester prodrugs of the NSAID 6-methoxy-2-naphthylacetic acid (6-MNA) were designed with piperazine derivatives to enhance skin permeation. nih.gov The resulting prodrug was not only more water-soluble but also showed a more than 11-fold increase in permeability through the skin compared to the parent drug. nih.gov

Prodrugs can also be designed to achieve targeted delivery or to extend the duration of action. actamedicamarisiensis.ro By linking the active drug to carriers or promoieties that are recognized by specific enzymes or transporters, the drug can be released preferentially at the desired site of action. mdpi.com Furthermore, modifying a drug to a prodrug form can protect it from rapid first-pass metabolism, thereby increasing its systemic bioavailability. actamedicamarisiensis.ro The iterative process of prodrug design involves selecting an appropriate promoiety and a cleavable linker that will release the active drug at a suitable rate in vivo. nih.gov

Exploration of New Chemical Entities with the Piperazine Core for Diverse Biological Activities

The piperazine ring is a versatile scaffold that is present in a wide range of biologically active compounds. thieme-connect.comresearchgate.net Its unique physicochemical properties have made it a privileged structure in medicinal chemistry, leading to the development of new chemical entities with diverse therapeutic applications, including antihistamine, anti-inflammatory, and anticancer activities. thieme-connect.comnih.gov

Antihistamine Activity

Piperazine derivatives are well-established as histamine H1-receptor antagonists. rxlist.com Hydroxyzine, a classic example, functions as an inverse agonist at the H1 receptor, inhibiting the release of histamine and preventing smooth muscle contraction. rxlist.com Research continues to explore novel piperazine-containing molecules for enhanced antihistamine effects. In one study, a novel piperazine derivative, designated PD-1, demonstrated significant antihistamine activity by reducing histamine levels by 18.22%. nih.gov The development of such compounds often involves comparing the piperazine core to other cyclic amines, like piperidine (B6355638), to understand the structural requirements for potent receptor antagonism. nih.govacs.org

Anti-inflammatory Activity

The piperazine scaffold is a promising foundation for the design of novel anti-inflammatory agents. thieme-connect.comsci-hub.st Numerous studies have reported the synthesis of piperazine derivatives with significant anti-inflammatory potential, often evaluated through in vivo models like carrageenan-induced rat paw edema or in vitro assays measuring the inhibition of inflammatory mediators. sci-hub.stjddtonline.info For example, certain novel piperazine derivatives (PD-1 and PD-2) showed noteworthy, dose-dependent anti-inflammatory activity by inhibiting nitrite production and suppressing the generation of tumor necrosis factor-alpha (TNF-α). nih.gov Another study identified a ferrocenyl(piperazine-1-yl)methanone derivative (compound 4i) as a potent inhibitor of nitric oxide (NO) production with an IC₅₀ value of 7.65 μM. benthamdirect.com This compound was found to inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway, a key pathway in the inflammatory response. benthamdirect.com

Compound/DerivativeAnti-inflammatory ActivityMechanism of Action
PD-1 Inhibition of nitrite production (up to 39.42% at 10 μM) nih.govInhibition of TNF-α generation (up to 56.97% at 10 μM) nih.gov
PD-2 Inhibition of nitrite production (up to 33.7% at 10 μM) nih.govInhibition of TNF-α generation (up to 44.73% at 10 μM) nih.gov
Compound 4i (ferrocenyl derivative) Potent inhibition of NO production (IC₅₀ = 7.65 μM) benthamdirect.comInhibition of LPS-induced TLR4/NF-κB signaling pathway benthamdirect.com
Methyl salicylate derivatives Potent activity in xylol-induced ear edema model sci-hub.stDown-regulation of COX-2 expression; inhibition of TNF-α and IL-6 release sci-hub.st

Anticancer Activity

The piperazine ring is a common feature in many FDA-approved anticancer drugs, highlighting its importance in oncology drug discovery. researchgate.net Researchers have synthesized and evaluated numerous novel piperazine derivatives, demonstrating their potential as potent antiproliferative agents against various cancer cell lines. researchgate.netmdpi.commdpi.com

Vindoline-piperazine conjugates are one such class of compounds. In a study investigating their in vitro antiproliferative activity against 60 human tumor cell lines, several derivatives showed significant effects. nih.gov Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) and 1-bis(4-fluorophenyl)methyl piperazine (compound 25) were found to be outstanding. nih.gov These compounds exhibited low micromolar growth inhibition (GI₅₀) values and showed promising selectivity for cancer cells over non-tumor cells. nih.gov

CompoundCancer Cell LineActivity (GI₅₀)
Compound 23 ([4-(trifluoromethyl)benzyl]piperazine derivative)Breast Cancer (MDA-MB-468)1.00 μM nih.gov
Compound 25 (1-bis(4-fluorophenyl)methyl piperazine derivative)Non-small Cell Lung Cancer (HOP-92)1.35 μM nih.gov
PD-2 Liver Cancer (HepG2)Inhibited growth up to 90.45% at 100 μg/mL nih.gov

These findings underscore the broad therapeutic potential of the piperazine scaffold and validate the continued exploration of its derivatives for the development of new and effective medicines. nih.gov

Future Research Directions and Translational Perspectives

Addressing Gaps in the Academic Understanding of 1-(3,4-Dichlorophenethyl)piperazine 2HCl Pharmacology

The foundational pharmacology of this compound remains largely uncharacterized in peer-reviewed literature. The piperazine (B1678402) moiety is a common scaffold in drugs targeting the central nervous system (CNS), often interacting with dopaminergic, serotonergic, and adrenergic receptors. tandfonline.com However, the specific effects of the 3,4-dichlorophenethyl substitution are unknown. Future research must prioritize establishing a comprehensive pharmacological profile.

Key research objectives should include:

Receptor Binding and Functional Assays: A broad screening panel is necessary to identify primary molecular targets. Based on the structure, initial targets for investigation would include CNS receptors. Mechanistic studies are essential to determine whether the compound acts as an agonist, antagonist, or modulator at these targets. researchgate.net

Off-Target Profiling: A comprehensive safety pharmacology screen is required to identify potential off-target interactions, which could lead to unforeseen biological effects.

Downstream Signaling Pathways: Once primary targets are identified, research should focus on elucidating the downstream intracellular signaling cascades modulated by the compound. This involves studying second messenger systems and protein phosphorylation pathways. researchgate.net

Table 1: Proposed Pharmacological Screening Cascade for this compound

Research Phase Objective Methodology Key Questions to Address
Phase 1: Target Identification Identify primary molecular targets.Radioligand Binding Assays (e.g., against a panel of 100+ CNS receptors, ion channels, and transporters).What are the high-affinity binding sites? Does it show selectivity for a particular receptor family?
Phase 2: Functional Characterization Determine the functional activity at primary targets.In vitro functional assays (e.g., cAMP assays, calcium flux assays, electrophysiology).Is the compound an agonist, antagonist, partial agonist, or allosteric modulator?
Phase 3: Pathway Analysis Elucidate downstream signaling effects.Western Blot for key signaling proteins (e.g., ERK, Akt, CREB), Reporter Gene Assays.Which intracellular pathways are activated or inhibited following receptor binding?
Phase 4: Metabolite Profiling Assess the activity of major metabolites.Synthesize predicted metabolites and repeat Phase 1 & 2 assays.Do metabolites retain activity at the primary target? Do they have novel off-targets?

Exploration of Novel Therapeutic Applications Beyond Established Piperazine Uses

Piperazine derivatives have a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antiviral uses. tandfonline.comresearchgate.netresearchgate.net While the CNS effects are most established, the unique dichlorophenethyl moiety of this compound may confer novel activities. Future research should explore therapeutic applications beyond these traditional areas.

Potential novel applications to investigate include:

Neurodegenerative Diseases: Many CNS receptors targeted by piperazines are implicated in diseases like Alzheimer's and Parkinson's. researchgate.netnih.gov Research could explore if this compound modulates pathways related to neuroinflammation, protein aggregation, or neuronal survival. nih.gov

Pain and Inflammation: Certain receptor systems, such as sigma receptors, are involved in pain modulation and are targeted by some piperazine derivatives. nih.govacs.org The potential for this compound to act as an antinociceptive or anti-inflammatory agent should be explored.

Oncology: A growing body of research highlights the anticancer potential of novel piperazine derivatives, which can induce cell cycle arrest or apoptosis in tumor cells. mdpi.commdpi.com Screening the compound against a panel of cancer cell lines could reveal unexpected antiproliferative activity.

Table 2: Framework for Exploring Novel Therapeutic Applications

Potential Therapeutic Area Scientific Rationale Proposed Initial Investigation Key Endpoint(s)
Neuroprotection Modulation of CNS receptors (e.g., dopamine (B1211576), serotonin (B10506), sigma) can impact neuronal health and inflammation. researchgate.netnih.govIn vitro assays using neuronal cell cultures under stress conditions (e.g., oxidative stress, excitotoxicity).Measurement of cell viability, inflammatory cytokine release, and markers of apoptosis.
Oncology Arylpiperazine structures have shown anti-proliferative effects in various cancer models. mdpi.comIn vitro cytotoxicity screening against the NCI-60 panel of human cancer cell lines.GI50 (Growth Inhibition 50%) values across different cancer types.
Antiviral Activity The piperazine scaffold is present in some antiviral agents. tandfonline.comresearchgate.netScreening against a panel of viruses (e.g., RNA and DNA viruses) in susceptible cell lines.EC50 (Effective Concentration 50%) for viral replication inhibition.

Integration of Multi-Omics Approaches in Preclinical Research

To gain a holistic understanding of the biological effects of this compound, preclinical research should integrate multi-omics technologies. This approach can reveal the compound's mechanism of action on a systems level, identify novel biomarkers, and predict its effects more accurately. frontiersin.org

Transcriptomics: RNA sequencing (RNA-seq) of cells or tissues treated with the compound can reveal changes in gene expression, identifying entire biological pathways that are modulated. This can help in hypothesis generation for the compound's mechanism and potential therapeutic applications. frontlinegenomics.com

Proteomics: Analyzing the proteome can identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function than transcriptomics. This can help confirm targets and understand the functional consequences of target engagement.

Metabolomics: Studying the metabolic profile of treated systems can uncover changes in cellular metabolism. This is particularly relevant for understanding effects on energy pathways and identifying biomarkers of drug response or toxicity. astrazeneca.com

Integrated Multi-Omics Analysis: The true power of this approach lies in integrating these datasets. By combining information from the genome, transcriptome, proteome, and metabolome, researchers can construct a comprehensive model of the drug's impact on the biological system. frontiersin.org

Table 3: Application of Multi-Omics in Preclinical Assessment

Omics Technology Data Generated Potential Insights for this compound
Transcriptomics (RNA-seq) Differential gene expression profiles.Identification of regulated pathways; prediction of mechanism of action and potential off-target effects. frontlinegenomics.com
Proteomics (e.g., Mass Spectrometry) Changes in protein abundance and post-translational modifications.Confirmation of drug targets; understanding functional cellular responses.
Metabolomics (e.g., NMR, Mass Spectrometry) Alterations in endogenous metabolite concentrations.Elucidation of effects on cellular energy and signaling pathways; discovery of response biomarkers. astrazeneca.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To improve the translational relevance of preclinical findings, research on this compound should employ advanced biological models that more closely mimic human physiology and disease states.

Advanced In Vitro Models:

3D Cell Cultures and Organoids: Compared to traditional 2D cell cultures, 3D models like spheroids and organoids better recapitulate the complex cell-cell interactions of native tissue. nih.gov Using patient-derived induced pluripotent stem cells (iPSCs) to create organoids can provide a platform for testing the compound in a disease- and patient-specific context.

Organs-on-a-Chip (OOC): These microfluidic devices contain living cells in a micro-environment that simulates the architecture and function of human organs. nih.gov An OOC platform could be used to study the compound's effect on interconnected systems, such as a gut-liver-brain axis model, providing more predictive data.

Advanced In Vivo Models:

Genetically Engineered Models: The use of animal models that are genetically engineered to better reflect a human disease (e.g., carrying a specific human gene mutation) can provide more accurate insights into the compound's potential efficacy.

Humanized Models: For applications in areas like oncology or immunology, mice with a reconstituted human immune system can offer a more relevant in vivo setting to study the compound's effects.

Table 4: Comparison of Traditional vs. Advanced Models for Mechanistic Studies

Model Type Traditional Approach Advanced Approach Advantage of Advanced Model
In Vitro 2D monolayer cell cultures (e.g., HepG2, SH-SY5Y). researchgate.net3D organoids from patient-derived iPSCs; Multi-organ-on-a-chip systems. nih.govMore physiologically relevant, captures tissue architecture and cellular heterogeneity, allows for personalized medicine investigations.
In Vivo Standard rodent models (e.g., wild-type mice).Genetically engineered models (GEMs); Humanized mouse models.Higher predictive validity for human disease, allows for testing of species-specific drug interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenethyl)piperazine 2HCl, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 3,4-dichlorophenethyl chloride and piperazine under reflux in polar aprotic solvents (e.g., ethanol or toluene). Post-synthesis, purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular confirmation. Residual solvents and byproducts (e.g., unreacted piperazine) should be quantified via gas chromatography (GC) .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Methodological Answer : The dihydrochloride salt form enhances stability. Store lyophilized powder at -20°C in airtight, light-resistant containers. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles. Long-term stability studies should include periodic NMR or LC-MS analysis to detect hydrolysis or oxidation .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH2_2 protons) and dichlorophenethyl substituents (aromatic protons at δ 6.8–7.4 ppm).
  • FT-IR : Peaks at 2500–2700 cm1^{-1} (HCl stretch) and 1100–1250 cm1^{-1} (C-Cl bonds).
  • High-resolution MS : Exact mass verification (e.g., [M+H]+^+ expected for C12_{12}H16_{16}Cl2_2N2_2·2HCl: 343.08 g/mol) .

Advanced Research Questions

Q. How does the 3,4-dichlorophenethyl substituent influence receptor binding affinity compared to other halogenated piperazines?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and radioligand binding assays (using 3^3H-labeled ligands) can compare affinity for serotonin (5-HT2A_{2A}/5-HT2C_{2C}) or dopamine receptors. For example, 3,4-dichloro substitution may enhance lipophilicity and receptor residency time versus mono-chloro or fluoro analogues (e.g., mCPP or TFMPP), but in vitro assays with HEK293 cells expressing target receptors are required to validate hypotheses .

Q. What metabolic pathways are anticipated for this compound, and how can metabolites be identified in biological matrices?

  • Methodological Answer : Phase I metabolism likely involves hepatic CYP450-mediated N-dealkylation or hydroxylation. Phase II conjugation (glucuronidation/sulfation) may follow. To identify metabolites:

  • In vitro : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS.
  • In vivo : Administer to rodent models, collect plasma/urine, and use solid-phase extraction (SPE) paired with HR-MS/MS. Compare fragmentation patterns to synthetic standards .

Q. How can researchers resolve contradictions in reported EC50_{50} values across different functional assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., CHO vs. HEK cells, cAMP vs. calcium flux readouts). Standardize protocols:

  • Use a reference agonist (e.g., serotonin for 5-HT receptors) in each experiment.
  • Validate cell line receptor density via flow cytometry.
  • Apply statistical tools (e.g., Schild regression) to differentiate partial agonism vs. functional selectivity .

Q. What strategies mitigate isomer formation during synthesis?

  • Methodological Answer : The 3,4-dichlorophenethyl group may lead to positional isomers if reaction conditions favor undesired substitution. Mitigation strategies include:

  • Kinetic control: Lower reaction temperatures (0–5°C) to favor the thermodynamically stable product.
  • Chromatographic purification: Use preparative HPLC with a C18 column (acetonitrile/0.1% TFA gradient).
  • Crystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate the desired isomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.